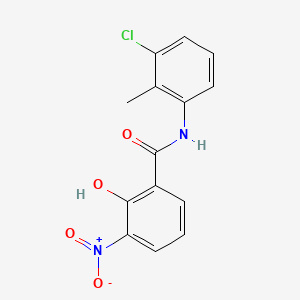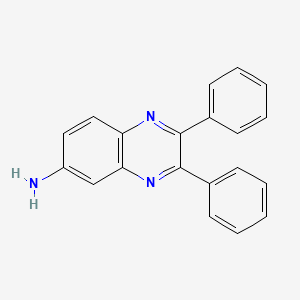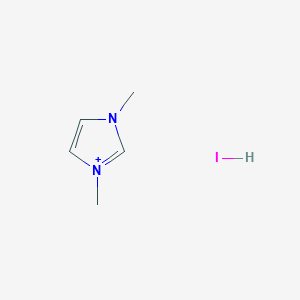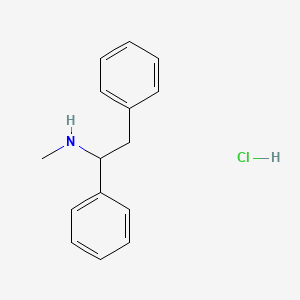
Phenethylamine, N-methyl-alpha-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/KR7151000 is a compound that has garnered attention due to its unique properties and potential applications in various fields. The compound is recognized for its role in occupational safety and health, as it is often referenced in the context of workplace exposure monitoring and analytical methods.
Preparation Methods
The preparation of NIOSH/KR7151000 involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that require precise control of temperature, pressure, and the use of specific reagents. Industrial production methods for NIOSH/KR7151000 typically involve large-scale chemical synthesis processes that ensure the compound is produced in sufficient quantities for its intended applications.
Chemical Reactions Analysis
NIOSH/KR7151000 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and potassium chromate. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfuric acid may produce a chromium-diphenylcarbazone complex, which can be analyzed using visible absorption spectrophotometry .
Scientific Research Applications
NIOSH/KR7151000 has a wide range of scientific research applications. In chemistry, it is used as a reagent for analytical methods to monitor workplace exposure to hazardous substances. In biology and medicine, the compound is utilized in studies related to occupational health and safety, particularly in the development of protective equipment and engineering control technology. Industrial applications include its use in the evaluation of air quality and the development of methods for measuring early markers of adverse health effects and injuries .
Mechanism of Action
The mechanism of action of NIOSH/KR7151000 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby influencing various biochemical processes. For instance, it may inhibit the activation of certain proteins or enzymes, leading to changes in cellular functions and responses .
Comparison with Similar Compounds
NIOSH/KR7151000 can be compared with other similar compounds, such as volatile organic compounds (VOCs) and other hazardous chemicals listed in the NIOSH Manual of Analytical Methods. Similar compounds include various organic and inorganic substances that are monitored for their potential health risks in occupational settings. What sets NIOSH/KR7151000 apart is its specific application in occupational safety and health, as well as its unique chemical properties that make it suitable for use in analytical methods .
Conclusion
NIOSH/KR7151000 is a compound of significant importance in the fields of occupational safety, health, and scientific research. Its unique properties and wide range of applications make it a valuable tool for monitoring and evaluating workplace exposure to hazardous substances. Through its various chemical reactions and mechanisms of action, NIOSH/KR7151000 continues to contribute to advancements in occupational health and safety.
Properties
CAS No. |
7400-77-3 |
|---|---|
Molecular Formula |
C15H18ClN |
Molecular Weight |
247.76 g/mol |
IUPAC Name |
N-methyl-1,2-diphenylethanamine;hydrochloride |
InChI |
InChI=1S/C15H17N.ClH/c1-16-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13;/h2-11,15-16H,12H2,1H3;1H |
InChI Key |
SQXZSACAVWZLES-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


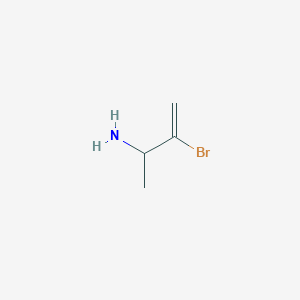
![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)

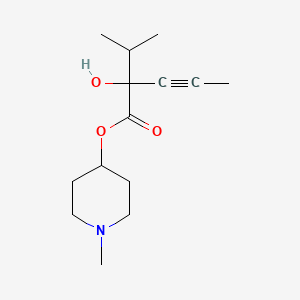
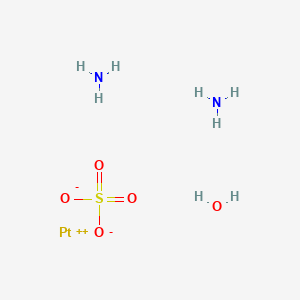
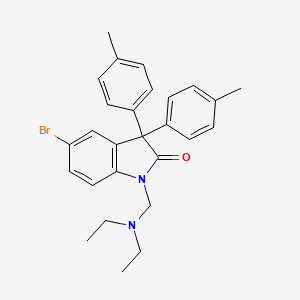
![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)



